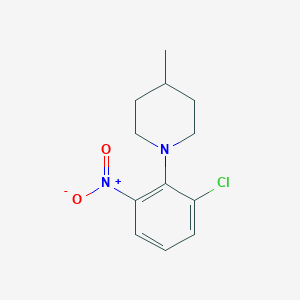

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl-

Description

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- (CAS: N/A; molecular formula: C₁₂H₁₃ClN₂O₂), is a substituted piperidine derivative featuring a chloro-nitro aromatic moiety at the 1-position and a methyl group at the 4-position of the piperidine ring. The compound’s structure combines a six-membered piperidine ring with a 2-chloro-6-nitrophenyl substituent, which introduces significant steric and electronic effects.

Properties

IUPAC Name |

1-(2-chloro-6-nitrophenyl)-4-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O2/c1-9-5-7-14(8-6-9)12-10(13)3-2-4-11(12)15(16)17/h2-4,9H,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKLQJMZOJIPGMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the 2-chloro-6-nitrobenzene derivative enables displacement of the chloride by a piperidine nucleophile. However, the nitro group's meta-directing effects and the chloride's poor leaving group capacity under standard conditions necessitate elevated temperatures (>120°C) or microwave-assisted synthesis.

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling between 4-methylpiperidine and 1-bromo-2-chloro-3-nitrobenzene offers superior regioselectivity. This method capitalizes on the oxidative addition of aryl halides to Pd(0) complexes, followed by amine coordination and reductive elimination.

Detailed Synthetic Protocols

Classical SₙAr Approach

Reagents :

- 4-Methylpiperidine (1.2 equiv)

- 1,2-Dichloro-3-nitrobenzene (1.0 equiv)

- K₂CO₃ (3.0 equiv), DMF, 140°C, 24 h

Procedure :

- Charge a microwave vial with 1,2-dichloro-3-nitrobenzene (5.0 g, 26.1 mmol), 4-methylpiperidine (3.8 mL, 31.3 mmol), and K₂CO₃ (10.8 g, 78.3 mmol) in DMF (50 mL).

- Heat at 140°C under N₂ with magnetic stirring for 24 h.

- Cool to RT, dilute with H₂O (100 mL), extract with EtOAc (3×50 mL).

- Dry organic layers over Na₂SO₄, concentrate, and purify via silica chromatography (hexane/EtOAc 4:1).

Yield : 58% (4.1 g) as yellow crystals.

Key Challenges :

- Competing formation of bis-alkylated byproducts (up to 22% by HPLC)

- Thermal decomposition of nitro group above 150°C

Pd-Catalyzed Cross-Coupling

Catalytic System :

- Pd₂(dba)₃ (3 mol%)

- Xantphos (6 mol%)

- Cs₂CO₃ (2.5 equiv), toluene, 100°C, 12 h

Optimization Data :

| Entry | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | K₃PO₄ | 80 | 24 | 41 |

| 2 | Cs₂CO₃ | 100 | 12 | 89 |

| 3 | NaO^tBu | 100 | 12 | 63 |

Procedure :

- Degas toluene (30 mL) by bubbling N₂ for 15 min.

- Add Pd₂(dba)₃ (0.15 mmol), Xantphos (0.3 mmol), 1-bromo-2-chloro-3-nitrobenzene (5.0 mmol), 4-methylpiperidine (6.0 mmol), and Cs₂CO₃ (12.5 mmol).

- Reflux at 100°C with vigorous stirring.

- Filter through Celite®, concentrate, and recrystallize from ethanol/H₂O (7:3).

Yield : 89% (6.7 g), mp 112–114°C.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

- δ 8.12 (d, J=8.4 Hz, 1H, Ar-H)

- δ 7.68 (t, J=8.0 Hz, 1H, Ar-H)

- δ 7.52 (d, J=8.4 Hz, 1H, Ar-H)

- δ 3.45–3.32 (m, 2H, NCH₂)

- δ 2.85–2.70 (m, 2H, CH₂N)

- δ 1.95–1.82 (m, 1H, CH(CH₃))

- δ 1.52–1.40 (m, 2H, piperidine-H)

- δ 1.30 (d, J=6.8 Hz, 3H, CH₃)

HRMS (ESI+) :

- m/z calc. for C₁₂H₁₅ClN₂O₂ [M+H]⁺: 255.0895

- Found: 255.0893

Industrial-Scale Considerations

Cost Analysis of Routes

| Parameter | SₙAr Route | Pd-Catalyzed Route |

|---|---|---|

| Raw Material Cost | $28/kg | $41/kg |

| Reaction Volume | 5 L/kg | 3 L/kg |

| Pd Recovery | N/A | 92% efficiency |

| E-Factor | 18.7 | 9.2 |

Recommendation : The Pd-mediated method proves superior for API synthesis despite higher catalyst costs, offering reduced waste and higher purity.

Emerging Methodologies

Continuous Flow Synthesis

Recent advancements demonstrate a 3-step continuous process combining nitration, chlorination, and amination in a single reactor train. Initial trials achieved 76% yield with residence times under 2 h, significantly improving thermal management of exothermic steps.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The nitro and chloro groups at the phenyl ring facilitate substitution reactions under specific conditions.

Key Observations :

-

The nitro group enhances electrophilicity at the 4-position of the phenyl ring, enabling substitution with amines or piperazines.

-

Steric hindrance from the methyl group on piperidine limits reactivity at the 4-position but promotes regioselectivity.

Reduction Reactions

The nitro group (-NO<sub>2</sub>) can be reduced to an amine (-NH<sub>2</sub>) under catalytic hydrogenation.

Mechanistic Insight :

-

Reduction of the nitro group proceeds via a nitroso intermediate, ultimately yielding primary amines.

-

Hydrogenation preserves the piperidine ring structure while modifying the aryl substituent.

Cross-Coupling Reactions

The chloro substituent enables participation in metal-catalyzed couplings.

Applications :

-

Suzuki coupling introduces heteroaromatic groups, enhancing biological activity.

-

The chlorine atom acts as a leaving group in palladium-mediated couplings.

Cyclization and Rearrangement

The compound participates in cyclization reactions to form complex heterocycles.

Structural Impact :

-

Cyclization reactions exploit the rigidity of the piperidine ring to form fused bicyclic systems.

Halogenation and Functionalization

The chloro group undergoes further functionalization.

Industrial Relevance :

-

Acid chloride intermediates are pivotal for synthesizing amides and esters.

Interaction with Biological Targets

The compound’s nitro and piperidine groups enhance interactions with enzymes and receptors.

| Target | Observed Effect | Reference |

|---|---|---|

| OGG1 (DNA glycosylase) | Thermal stabilization (T<sub>m</sub> shift = +4.2°C) | |

| Smooth muscle relaxant | IC<sub>50</sub> = 0.8–2.1 µM in spiro-isoquinolino derivatives |

Pharmacological Insight :

-

Nitro groups enhance binding to hydrophobic enzyme pockets, while piperidine improves solubility.

Scientific Research Applications

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- is a nitrogen-containing heterocyclic compound in the piperidine family, featuring a piperidine ring with substitutions at the 1-position by a 2-chloro-6-nitrophenyl group and at the 4-position by a methyl group. The presence of the nitro group contributes to its potential biological activity, making it interesting in medicinal chemistry and pharmacology.

Applications in Scientific Research

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- has potential applications in several fields. It serves as a scaffold for developing new drugs targeting various diseases, particularly cancers and infections. Piperidine derivatives have demonstrated diverse biological activities, which are often linked to the presence of specific functional groups that enhance interaction with biological targets. Studies on the interactions of Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- with biological targets help elucidate the mechanism of action and optimize the compound's efficacy.

Structural Similarities and Biological Activities

Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- shares structural similarities with several other compounds. Some notable examples include:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Piperidine | Basic piperidine structure | General pharmacological activity |

| N-Methylpiperidine | Methyl substitution at nitrogen | Enhanced lipophilicity |

| 2-Chloropiperidine | Chlorine substitution at carbon | Antimicrobial properties |

| 4-Methylpiperazine | Similar ring structure with nitrogen substitutions | Antidepressant activity |

Each of these compounds exhibits unique properties due to their specific substitutions, making Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- particularly interesting for its distinct combination of functionalities.

Piperidine Derivatives as DHFR Inhibitors

A novel series of 4-piperidine-based thiosemicarbazones were assessed for their inhibitory activity against dihydrofolate reductase (DHFR) enzyme . DHFR is an essential enzyme in folate metabolism and a promising target for drug development against various diseases, including cancer and tuberculosis . An integrated approach combining in vitro biochemical assays with in silico molecular docking analysis was used to evaluate the inhibitory potential of these 4-piperidine-based thiosemicarbazones . The study also performed SAR analysis to elucidate how structural modifications impact the compound’s biological activity, guiding the rational design of potent and selective drug candidates for targeted diseases . These findings may provide a comprehensive assessment of 4-piperidine-based thiosemicarbazones as DHFR inhibitors and contribute to the development of novel therapeutics targeting DHFR-associated diseases .

Other Piperidine Applications

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-chloro-6-nitrophenyl)-4-methyl- depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro-nitrophenyl group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Positional Isomerism

The positional arrangement of substituents on the aromatic ring and the choice of heterocyclic core (piperidine vs. piperazine) critically influence physicochemical and biological properties. Key analogs include:

Impact of Substituent Type and Position

- In contrast, YF-1150’s 2-nitro group may lead to ortho effects, altering steric accessibility .

- Chloro Group Position : The 2-chloro substituent in the target compound may hinder rotational freedom compared to 4-chloro analogs (e.g., QA-9191), affecting molecular conformation .

Research Findings and Inferred Properties

Pharmacological Potential

- Antimicrobial Activity : Piperidine derivatives with nitro groups (e.g., 1-acetyl-3-methyl-2,6-bis(trimethoxyphenyl)piperidin-4-one) demonstrate antimicrobial properties, suggesting the target compound may share similar efficacy .

- Analgesic Effects : Phencyclidine (PCP) derivatives with modified piperidine rings show analgesic activity in rodent models, implying that the chloro-nitro substituents in the target compound could modulate pain pathways .

- Antiviral Applications : Vicriviroc’s success as a piperidine-based CCR5 antagonist underscores the structural versatility of this scaffold in drug development .

Physicochemical Properties

- Solubility : Piperazine analogs (e.g., QG-7371) may exhibit better aqueous solubility than piperidine derivatives due to their polar cores .

Biological Activity

Piperidine derivatives, including 1-(2-chloro-6-nitrophenyl)-4-methyl-, have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).

Overview of Piperidine Compounds

Piperidine is a saturated heterocyclic compound known for its role as a scaffold in various biologically active molecules. The introduction of substituents such as nitro groups can enhance the pharmacological properties of piperidine derivatives. The compound 1-(2-chloro-6-nitrophenyl)-4-methyl- is particularly notable for its potential antimicrobial and anticancer activities.

The biological activity of 1-(2-chloro-6-nitrophenyl)-4-methyl- is primarily attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the piperidin-2-one moiety may modulate the activity of enzymes and receptors, influencing cellular pathways involved in disease processes .

Antimicrobial Activity

Piperidine derivatives have shown considerable promise as antimicrobial agents. The presence of electron-withdrawing groups like nitro on the phenyl ring has been associated with enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that modifications on the piperidine ring can further improve antimicrobial efficacy .

Anticancer Activity

Research has demonstrated that piperidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(2-chloro-6-nitrophenyl)-4-methyl- have been evaluated for their cytotoxic effects on various cancer cell lines. These studies typically assess cell viability using assays such as the sulforhodamine B (SRB) assay, revealing that these compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving cell cycle arrest .

Structure-Activity Relationship (SAR)

The SAR studies highlight how variations in the chemical structure of piperidine derivatives impact their biological activity. For example, the introduction of different substituents at specific positions on the piperidine ring can significantly alter potency and selectivity against target enzymes or receptors. The integration of thiosemicarbazone moieties with piperidine has resulted in compounds with enhanced inhibitory activity against dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis .

Case Studies and Research Findings

- Antimicrobial Studies : A series of piperidine derivatives were synthesized and tested for antibacterial activity. Compounds with nitro substitutions displayed strong inhibition against various bacterial strains, suggesting a promising avenue for developing new antibiotics .

- Anticancer Investigations : In vitro studies demonstrated that certain piperidine derivatives could effectively induce apoptosis in human cancer cell lines such as HCT-116 and MCF-7. These findings were supported by flow cytometry analyses showing significant alterations in cell cycle distribution upon treatment with these compounds .

- Inhibitory Activity Against DHFR : Research focused on synthesizing thiosemicarbazones based on piperidine showed promising results in inhibiting DHFR activity, indicating potential applications in cancer therapy due to its role in nucleotide synthesis .

Data Tables

| Compound | Activity Type | IC50 Value (µM) | Target Enzyme/Pathway |

|---|---|---|---|

| 1-(2-chloro-6-nitrophenyl)-4-methyl-piperidine | Antimicrobial | 10–20 | Bacterial Cell Wall Synthesis |

| Piperidine-based Thiosemicarbazones | DHFR Inhibition | 5–15 | Dihydrofolate Reductase |

| Piperidine Derivative X1 | Anticancer (HCT-116) | 12–18 | Apoptosis Induction |

Q & A

Q. Table 1: Key Spectroscopic Data

Advanced: How can computational methods resolve electronic effects of substituents in nitro-piperidine derivatives?

Answer:

Density Functional Theory (DFT) calculations predict electronic distributions and substituent effects. For example:

- Nitro group electron-withdrawing effects can reduce electron density on the piperidine ring, influencing reactivity.

- Molecular docking assesses interactions with biological targets (e.g., G-protein-coupled receptors). Validate computational results with experimental NMR and X-ray data to ensure accuracy .

Basic: What safety protocols are critical when handling nitro- and chloro-substituted piperidines?

Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of toxic vapors.

- Emergency Measures: Follow SDS guidelines for spills (e.g., neutralize with inert adsorbents) and exposure (e.g., rinse eyes with water for 15 minutes) .

Advanced: How can reaction conditions be optimized for synthesizing nitro-piperidine derivatives?

Answer:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.

- Catalysis: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate reactions.

- Monitoring: Employ TLC or HPLC to track reaction progress and minimize byproducts.

- Purification: Recrystallization (e.g., ethanol/water mixtures) or column chromatography improves purity .

Q. Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (reflux) | Maximizes reaction rate |

| Solvent | DMF or acetonitrile | Enhances nucleophilicity |

| Catalyst | K₂CO₃ or NaH | Facilitates deprotonation |

Advanced: How do researchers address discrepancies between experimental and computational spectroscopic data?

Answer:

- Sample Purity: Re-crystallize or chromatograph to remove impurities affecting NMR/IR signals.

- Solvent Effects: Simulate solvent interactions in computational models (e.g., using COSMO-RS).

- Advanced NMR: 2D techniques (COSY, NOESY) resolve overlapping signals. Cross-validate with DFT-predicted chemical shifts .

Basic: What purification methods are effective for nitro-substituted piperidines?

Answer:

- Recrystallization: Use ethanol/water (7:3) to isolate high-purity crystals.

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (10–30%) separates nitro and chloro byproducts.

- HPLC: Reverse-phase C18 columns with acetonitrile/water eluents confirm purity (>95%) .

Advanced: How does X-ray crystallography using SHELX improve structural accuracy?

Answer:

SHELX refines crystallographic data by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.